molecular formula C5H8O3 B563306 Methyl-d3 3-Oxobutanoate CAS No. 107694-22-4

Methyl-d3 3-Oxobutanoate

Cat. No. B563306
M. Wt: 119.134
InChI Key: WRQNANDWMGAFTP-BMSJAHLVSA-N
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Patent
US05563239

Procedure details

Methyl acetoacetate (250 ml) and methyl propionate (400 ml) were added to approximately 10 g of this L,L-tartaric acid/sodium bromide modified Raney Nickel in methyl propionate (under an atmosphere of argon). A small amount of acetic acid (4 ml) was then added to the resulting mixture. This reaction mixture was then added to a pressure vessel and the vessel was purged with nitrogen. The reaction vessel was pressurized to 800 psi with hydrogen and heated to 100° C. with vigorous stirring. The pressure was adjusted to 1300 psi hydrogen and stirring at 100° C. was continued for 24 hours. After cooling to room temperature, releasing the pressure in the vessel, and venting with nitrogen, the contents of the reaction vessel were carefully filtered through celite. Careful fractional distillation (3 foot packed column) first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.), next provided a mixed fraction of methyl acetoacetate and methyl (R)-3-hydroxy-butyrate (108.96 g, 8 mmHg, 60°-65° C. head temperature) and a fraction of purified methyl (R)-3-hydroxybutyrate (approximately 140 g, 8 mm Hg, 60°-65° C. head temperature). The identity of all samples were verified by proton NMR.
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(O)(=O)C>[Ni].C(OC)(=O)CC>[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH:4][C@H:3]([CH3:5])[CH2:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(CC)(=O)OC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This reaction mixture was then added to a pressure vessel
CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the contents of the reaction vessel were carefully filtered through celite
DISTILLATION
Type
DISTILLATION
Details
Careful fractional distillation (3 foot packed column)
CUSTOM
Type
CUSTOM
Details
first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Name
Type
product
Smiles
O[C@@H](CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 108.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05563239

Procedure details

Methyl acetoacetate (250 ml) and methyl propionate (400 ml) were added to approximately 10 g of this L,L-tartaric acid/sodium bromide modified Raney Nickel in methyl propionate (under an atmosphere of argon). A small amount of acetic acid (4 ml) was then added to the resulting mixture. This reaction mixture was then added to a pressure vessel and the vessel was purged with nitrogen. The reaction vessel was pressurized to 800 psi with hydrogen and heated to 100° C. with vigorous stirring. The pressure was adjusted to 1300 psi hydrogen and stirring at 100° C. was continued for 24 hours. After cooling to room temperature, releasing the pressure in the vessel, and venting with nitrogen, the contents of the reaction vessel were carefully filtered through celite. Careful fractional distillation (3 foot packed column) first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.), next provided a mixed fraction of methyl acetoacetate and methyl (R)-3-hydroxy-butyrate (108.96 g, 8 mmHg, 60°-65° C. head temperature) and a fraction of purified methyl (R)-3-hydroxybutyrate (approximately 140 g, 8 mm Hg, 60°-65° C. head temperature). The identity of all samples were verified by proton NMR.
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(O)(=O)C>[Ni].C(OC)(=O)CC>[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH:4][C@H:3]([CH3:5])[CH2:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(CC)(=O)OC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This reaction mixture was then added to a pressure vessel
CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the contents of the reaction vessel were carefully filtered through celite
DISTILLATION
Type
DISTILLATION
Details
Careful fractional distillation (3 foot packed column)
CUSTOM
Type
CUSTOM
Details
first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Name
Type
product
Smiles
O[C@@H](CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 108.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.